![molecular formula C38H36N6 B12569178 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile CAS No. 219985-36-1](/img/structure/B12569178.png)
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two bis[(4-methylphenyl)methyl]amino groups attached to a pyrazine-2,5-dicarbonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2,5-dicarbonitrile with bis[(4-methylphenyl)methyl]amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine core.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.
Aplicaciones Científicas De Investigación
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile: shares similarities with other pyrazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of bis[(4-methylphenyl)methyl]amino groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
219985-36-1 |
|---|---|
Fórmula molecular |
C38H36N6 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
3,6-bis[bis[(4-methylphenyl)methyl]amino]pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C38H36N6/c1-27-5-13-31(14-6-27)23-43(24-32-15-7-28(2)8-16-32)37-35(21-39)42-38(36(22-40)41-37)44(25-33-17-9-29(3)10-18-33)26-34-19-11-30(4)12-20-34/h5-20H,23-26H2,1-4H3 |
Clave InChI |
YZDDVYWVUZDSMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C)C3=C(N=C(C(=N3)C#N)N(CC4=CC=C(C=C4)C)CC5=CC=C(C=C5)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


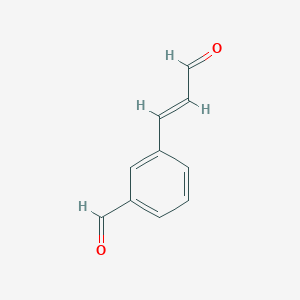
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)

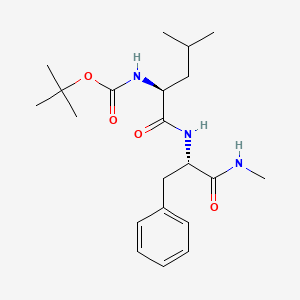
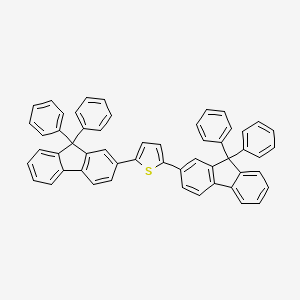
![2,2'-[{4-[2-(4-Nitrophenyl)ethenyl]-1,2-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12569127.png)
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]-](/img/structure/B12569133.png)

![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
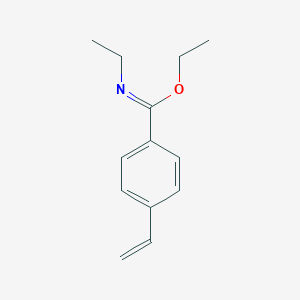
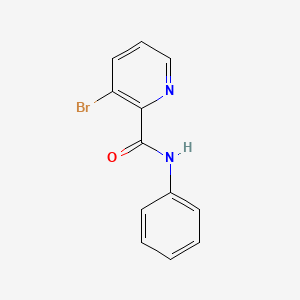

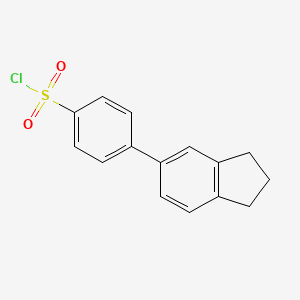
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
